molecular formula C28H26ClN5OS B11251116 3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-(dimethylamino)phenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-(dimethylamino)phenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11251116
M. Wt: 516.1 g/mol
InChI Key: XXNYZGFIBWKBJR-UHFFFAOYSA-N
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Description

3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-(dimethylamino)phenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a pyrazole ring, and a carbothioamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-(dimethylamino)phenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable reagent like phosphorus oxychloride (POCl3) to form the quinoline ring.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and a β-diketone.

    Attachment of the Carbothioamide Group:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-(dimethylamino)phenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-(dimethylamino)phenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-(dimethylamino)phenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, such as the MAPK/ERK pathway, and apoptosis pathways.

Comparison with Similar Compounds

Similar compounds to 3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-(dimethylamino)phenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide include other quinoline derivatives and pyrazole-containing compounds. These similar compounds may share some structural features but differ in their specific substituents and functional groups. Examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C28H26ClN5OS

Molecular Weight

516.1 g/mol

IUPAC Name

5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-[4-(dimethylamino)phenyl]-N-methyl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C28H26ClN5OS/c1-30-28(36)34-24(17-9-12-20(13-10-17)33(2)3)16-23(32-34)26-25(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)31-27(26)35/h4-15,24H,16H2,1-3H3,(H,30,36)(H,31,35)

InChI Key

XXNYZGFIBWKBJR-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

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